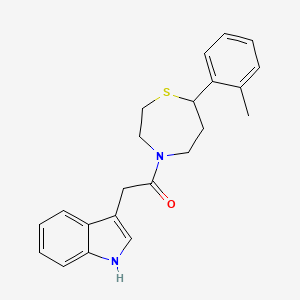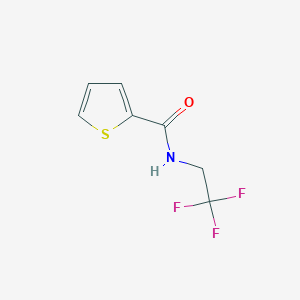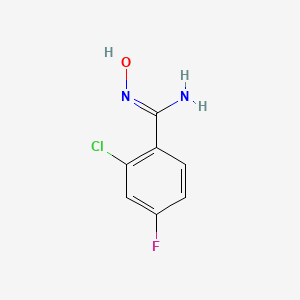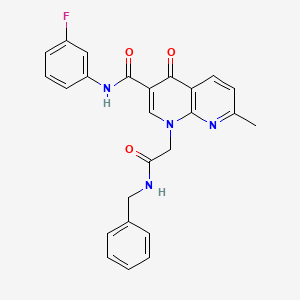
N1-(2-(dimethylamino)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(2-(dimethylamino)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide” is an organic compound. It contains a dimethylaminoethyl group, a 4-fluoro-3-nitrophenyl group, and an oxalamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely show the presence of a 4-fluoro-3-nitrophenyl group attached to an oxalamide group, which is further connected to a 2-(dimethylamino)ethyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The nitro group on the phenyl ring, the amine group, and the oxalamide group could potentially be reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the nitro group and the amine group could influence its polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación
Light-switchable Polymer Interactions
A novel cationic polymer synthesized by free-radical polymerization demonstrated a unique light-switchable property from cationic to zwitterionic form. This polymer was used to condense and release double-strand DNA, showcasing its potential in gene delivery and controlled release systems. Furthermore, its antibacterial activity could be switched to a non-toxic character under light irradiation, offering applications in antimicrobial coatings and medical devices (Sobolčiak et al., 2013).
Alzheimer's Disease Diagnosis
The compound [18F]FDDNP, a derivative related to the structure , was used in positron emission tomography to detect neurofibrillary tangles and beta-amyloid plaques in living Alzheimer disease patients. This work illustrates the compound's potential in diagnosing neurodegenerative diseases, offering a non-invasive technique to monitor disease progression and response to treatments (Shoghi-Jadid et al., 2002).
Environmental Remediation
Research on the photoassisted Fenton reaction using metolachlor or methyl parathion demonstrated rapid decomposition of these compounds in water, suggesting applications in environmental remediation. This method could effectively treat dilute pesticide wastes, highlighting its potential in water treatment and pollution control (Pignatello & Sun, 1995).
Cyclooxygenase-2 Inhibitor Studies
Synthesis and bioassay studies of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, a compound structurally similar to "N1-(2-(dimethylamino)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide," showed no inhibition potency for cyclooxygenase-1 and cyclooxygenase-2 enzymes. This research provides insights into the structural activity relationship of potential pharmaceutical compounds (Al-Hourani et al., 2016).
Fluorescence Enhancement in Aqueous Media
A chemosensor based on a quinoline derivative was synthesized for the selective detection of Zn2+ in aqueous solution, demonstrating significant fluorescence enhancement upon binding. This work suggests applications in environmental monitoring and analytical chemistry, particularly in the detection and quantification of metal ions in water samples (Kim et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various biological targets, such as enzymes, receptors, and other proteins .
Mode of Action
It’s known that similar compounds can act as photoinitiators under leds . They can initiate free radical polymerization of acrylates under LED at 405 nm . The compound might interact with its targets and cause conformational changes, leading to altered function or activity .
Result of Action
Based on its potential role as a photoinitiator, it might induce polymerization reactions that could have various effects at the molecular and cellular level .
Action Environment
Environmental factors such as temperature, pH, and light conditions could potentially influence the compound’s action, efficacy, and stability. For instance, as a potential photoinitiator, the compound’s activity might be influenced by light conditions .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-(4-fluoro-3-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4O4/c1-16(2)6-5-14-11(18)12(19)15-8-3-4-9(13)10(7-8)17(20)21/h3-4,7H,5-6H2,1-2H3,(H,14,18)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPQQHBVZHBSPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2940219.png)

![2,5-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2940221.png)
![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2940226.png)
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N-butyl-2-chloroquinoline-4-carboxamide](/img/structure/B2940228.png)
![4-[(2-Methylphenyl)methoxy]benzonitrile](/img/structure/B2940230.png)


![4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(3-chlorophenyl)carbamate](/img/structure/B2940233.png)



![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2940240.png)
